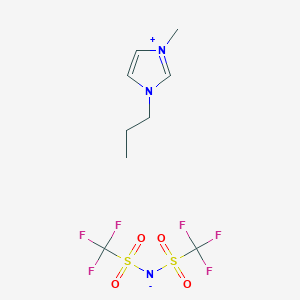

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Historical Context of Ionic Liquid Development

The development of ionic liquids traces its origins to the pioneering work of Paul Walden in 1914, who first reported ethylammonium nitrate as a salt that remained liquid at relatively low temperatures, specifically at 12°C. Walden's discovery was initially driven by his search for molten salts that could be studied at temperatures accessible with conventional laboratory equipment, without requiring specialized high-temperature apparatus. This breakthrough represented the first documented example of what would later be classified as a protic ionic liquid, though the broader implications of this discovery remained largely unrecognized for several decades.

The historical narrative surrounding ionic liquid discovery reveals some complexity, as research indicates that Sir P.C. Ray and his collaborator J.N. Rakshit had actually synthesized ethylammonium nitrite, a similar room temperature ionic compound, three years earlier in 1911. However, this earlier work received minimal attention for over a century, highlighting the sometimes serendipitous nature of scientific recognition and the importance of timing in technological development. Following Walden's initial report, the field experienced periods of relative dormancy until renewed interest emerged in the 1970s and 1980s with the development of ionic liquids based on alkyl-substituted imidazolium and pyridinium cations.

A critical turning point in ionic liquid development occurred in the early 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time. Their work focused on 1-alkyl-3-methylimidazolium chloride aluminium chloride systems, with the 1-ethyl-3-methylimidazolium variant proving particularly promising due to superior transport properties. This innovation established imidazolium-based cations as the foundation for subsequent ionic liquid research and development. The field gained significant momentum in 1992 when Wilkes and colleagues developed ionic liquids incorporating alternative anions such as hexafluorophosphate and tetrafluoroborate, which offered improved stability and broader application potential compared to earlier halogenoaluminate systems.

The evolution toward bis(trifluoromethylsulfonyl)imide anion systems represented a further advancement in ionic liquid technology, driven by the recognition that this particular anion offered exceptional properties including hydrophobicity, chemical stability, and favorable electrochemical characteristics. The development of this compound thus represents the culmination of nearly a century of ionic liquid research, incorporating both the proven stability of imidazolium cations and the advanced properties of fluorinated sulfonylimide anions.

Structural Classification of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids constitute a major class of ionic compounds characterized by the presence of the five-membered imidazole ring as the central structural motif of the cation. The imidazole ring system provides a versatile scaffold that enables extensive structural modification through the introduction of various alkyl substituents at different positions. This structural flexibility allows for precise tuning of physicochemical properties to meet specific application requirements, establishing imidazolium ionic liquids as highly customizable chemical systems.

The classification of imidazolium ionic liquids follows a systematic approach based on the degree and pattern of substitution on the imidazole ring. Monosubstituted imidazolium ionic liquids feature a single alkyl group replacement at one nitrogen atom, typically resulting in compounds where the N-alkyl substitution pattern determines the overall molecular properties. Disubstituted imidazolium ionic liquids, which include this compound, represent the most extensively studied category due to their enhanced stability and favorable liquid-phase behavior. In these systems, both nitrogen atoms in the imidazole ring carry alkyl substituents, creating a symmetrically charged cation with predictable interactions with various anion systems.

The structural characteristics of this compound exemplify the disubstituted imidazolium category, featuring a methyl group at the N-1 position and a propyl group at the N-3 position of the imidazole ring. This specific substitution pattern creates an asymmetric cation with distinct steric and electronic properties compared to symmetric disubstituted variants. The propyl chain provides increased hydrophobic character while maintaining relatively low viscosity compared to longer alkyl chain analogs, balancing fluidity with thermal stability. The molecular weight of 405.34 g/mol reflects the substantial contribution of the bis(trifluoromethylsulfonyl)imide anion to the overall compound mass, indicating the significant role of the anion in determining bulk properties.

Trisubstituted imidazolium ionic liquids and benzimidazole-based systems represent additional structural categories, though these are less commonly encountered in practical applications. The preference for disubstituted systems like this compound reflects their optimal balance of stability, synthetic accessibility, and tunable properties. The specific alkyl chain selection in this compound demonstrates the systematic approach to ionic liquid design, where the methyl and propyl substituents provide an intermediate degree of steric bulk and hydrophobic character without excessive viscosity or crystallization tendency.

Fundamental Characteristics of Bis(trifluoromethylsulfonyl)imide Anion Systems

The bis(trifluoromethylsulfonyl)imide anion, also known by various nomenclatures including bistriflimide and bis(trifluoromethanesulfonyl)imide, represents one of the most significant anion developments in ionic liquid technology. This anion exhibits remarkable properties that fundamentally distinguish it from traditional ionic liquid anions such as halides, tetrafluoroborate, or hexafluorophosphate. The structural characteristics of bis(trifluoromethylsulfonyl)imide arise from its unique molecular architecture, featuring two trifluoromethylsulfonyl groups connected through a central nitrogen atom, creating a highly delocalized negative charge distribution.

The charge delocalization in bis(trifluoromethylsulfonyl)imide occurs primarily along the sulfur-nitrogen-sulfur backbone, with the negative charge concentrated in this central region while the terminal trifluoromethyl groups provide steric shielding. This electronic structure results from specific interactions between neighboring sulfur and nitrogen atoms, which effectively distribute the anionic charge over an extended molecular framework rather than localizing it at specific atomic sites. The consequences of this charge distribution include significantly reduced Coulombic interactions with paired cations, leading to enhanced ion mobility and modified liquid structure compared to more localized anion systems.

The conformational flexibility of bis(trifluoromethylsulfonyl)imide constitutes another fundamental characteristic that influences its behavior in ionic liquid systems. The anion can adopt both cis and trans conformations, with the equilibrium between these forms depending on environmental factors including temperature and the nature of the paired cation. This conformational versatility provides additional mechanisms for accommodating different molecular environments and contributes to the generally low melting points observed for ionic liquids containing this anion. The sulfur-nitrogen-sulfur bond angle of approximately 125° creates a molecular geometry that is larger than typical trigonal pyramidal structures, contributing to the steric hindrance that shields the negative charge.

The hydrophobic character of bis(trifluoromethylsulfonyl)imide anion systems represents a crucial property that distinguishes these ionic liquids from more traditional variants. The extensive fluorination, particularly through the trifluoromethyl terminal groups, creates a strongly hydrophobic anion that renders the resulting ionic liquids immiscible with water under most conditions. This hydrophobicity extends beyond simple water immiscibility to influence interactions with a wide range of polar and protic solvents, creating unique phase behavior that can be exploited in separation processes and biphasic reactions.

The thermal and electrochemical stability of bis(trifluoromethylsulfonyl)imide systems further enhances their utility in demanding applications. The robust carbon-fluorine bonds and the delocalized charge structure contribute to exceptional resistance to thermal decomposition, with decomposition temperatures typically exceeding 400°C. The electrochemical window, measured at 4.9 V for this compound, demonstrates the anion's resistance to both oxidative and reductive processes. These stability characteristics, combined with the low melting point of -38°C and manageable viscosity of 56 cP at 19°C, create an unusually broad liquid range that extends the operational temperature envelope for practical applications.

Table 1: Key Physicochemical Properties of this compound

The fundamental characteristics of bis(trifluoromethylsulfonyl)imide anion systems collectively create ionic liquids with exceptional versatility and performance across diverse applications. The combination of charge delocalization, conformational flexibility, hydrophobicity, and stability provides a unique set of properties that cannot be readily achieved through conventional molecular solvents or simpler ionic liquid systems. These characteristics position this compound as a representative example of advanced ionic liquid technology, demonstrating the potential for molecular-level design to achieve specific performance objectives in chemical and electrochemical applications.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWUIWLQQDTHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047947 | |

| Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-72-8 | |

| Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C3mim][Tf2N], is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, effects on aquatic organisms, and potential implications for human health.

Chemical Structure and Properties

[C3mim][Tf2N] is characterized by its imidazolium cation and bis(trifluoromethylsulfonyl)imide anion. The structure can be represented as follows:

- Molecular Formula : C7H11F6N2O4S2

- CAS Number : 216299-72-8

This compound is known for its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials, making it a candidate for various applications in chemical processes.

Aquatic Toxicity

Research has demonstrated that [C3mim][Tf2N] exhibits moderate toxicity towards various aquatic organisms. A study assessed its effects on five species at different trophic levels:

-

Freshwater Algae :

- Pseudokirchneriella subcapitata : Most tolerant species.

- Chlorella vulgaris : Most sensitive species.

-

Cladocerans :

- Daphnia magna : Showed significant immobilization at certain concentrations.

- Daphnia longispina : More sensitive compared to D. magna.

-

Marine Bacteria :

- Vibrio fischeri : Viability tests indicated moderate toxicity levels.

The results indicated that the toxicity of [C3mim][Tf2N] varies significantly among species, suggesting implications for ecological balance in aquatic environments .

Case Studies

- Study on Algal Growth Inhibition :

- Cladoceran Response :

Comparative Toxicity Table

| Organism | Sensitivity Level | Observed Effects |

|---|---|---|

| Pseudokirchneriella subcapitata | Tolerant | Minimal growth inhibition |

| Chlorella vulgaris | Sensitive | Significant growth inhibition |

| Daphnia magna | Moderate | Reduced reproduction |

| Daphnia longispina | High | Increased mortality |

| Vibrio fischeri | Moderate | Decreased viability |

Implications for Human Health

While the primary focus has been on environmental toxicity, potential implications for human health cannot be overlooked. The chemical structure of [C3mim][Tf2N] suggests that it may interact with biological systems in ways that could be harmful if exposure occurs through occupational or environmental routes. Further research is necessary to understand its effects on human cells and potential toxicological pathways.

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium [Tf₂N] ([C₂C₁im][Tf₂N])

- Viscosity : Lower than [C₃C₁im][Tf₂N] due to shorter alkyl chain reducing van der Waals interactions. Reported viscosity at 25°C: ~34 mPa·s .

- Hydrophobicity: Less hydrophobic than [C₃C₁im][Tf₂N], limiting its use in non-aqueous separation processes .

- Applications : Widely used in CO₂ absorption and electrochemical devices due to balanced ionic conductivity and low viscosity .

1-Butyl-3-methylimidazolium [Tf₂N] ([C₄C₁im][Tf₂N])

- Viscosity : Higher than [C₃C₁im][Tf₂N] (~52 mPa·s at 25°C) due to increased alkyl chain length and stronger interionic interactions .

- Hydrophobicity : Superior to [C₃C₁im][Tf₂N], enabling efficient phase separation in liquid-liquid extraction .

- Thermal Stability : Decomposition temperature >400°C, comparable to [C₃C₁im][Tf₂N] .

1-Hexyl-3-methylimidazolium [Tf₂N] ([C₆C₁im][Tf₂N])

- Viscosity : Significantly higher (~90 mPa·s at 25°C) due to extended alkyl chain .

- Hydrophobicity : Highest among imidazolium [Tf₂N] ILs, ideal for separating hydrophobic compounds .

- Limitations : High viscosity restricts use in high-speed electrochemical applications .

Substitution Patterns in Imidazolium Cations

1-Ethyl-2,3-dimethylimidazolium [Tf₂N]

1-Allyl-3-methylimidazolium [Tf₂N]

- Unique Properties : Allyl group introduces π-π interactions, enhancing solubility for aromatic compounds. However, lower thermal stability compared to [C₃C₁im][Tf₂N] .

Comparison with Non-Imidazolium ILs

Pyridinium-Based ILs (e.g., 1-Butyl-3-methylpyridinium [Tf₂N])

Pyrrolidinium-Based ILs (e.g., 1-Butyl-1-methylpyrrolidinium [Tf₂N])

- Thermal Stability : Superior to [C₃C₁im][Tf₂N] (decomposition >450°C) but higher viscosity (~70 mPa·s) .

- Applications : Preferred in high-temperature battery systems despite lower ionic conductivity .

Data Tables

Table 1: Thermophysical Properties of Selected Imidazolium [Tf₂N] ILs

| Compound | Viscosity (25°C, mPa·s) | Density (g/cm³) | Hydrophobicity (log P) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| [C₂C₁im][Tf₂N] | 34 | 1.52 | 1.8 | 395 |

| [C₃C₁im][Tf₂N] | 42 | 1.48 | 2.5 | 405 |

| [C₄C₁im][Tf₂N] | 52 | 1.43 | 3.2 | 410 |

| [C₆C₁im][Tf₂N] | 90 | 1.32 | 4.1 | 415 |

Table 2: Electrochemical Performance in Lithium-Ion Batteries

| IL Electrolyte | Conductivity (mS/cm) | Electrochemical Window (V) | Cycle Stability (Capacity Retention after 100 cycles) |

|---|---|---|---|

| [C₃C₁im][Tf₂N] + LiTFSI | 8.2 | 5.5 | 92% |

| [C₄C₁im][Tf₂N] + LiTFSI | 6.5 | 5.4 | 88% |

| Pyrrolidinium [Tf₂N] + LiTFSI | 5.0 | 5.6 | 85% |

Research Findings and Trends

- Structure-Property Relationships : The propyl chain in [C₃C₁im][Tf₂N] balances viscosity and hydrophobicity, offering advantages in separation processes where ethyl derivatives are too polar and butyl derivatives too viscous .

- Toxicity : Preliminary ecotoxicity studies suggest [C₃C₁im][Tf₂N] exhibits moderate toxicity toward Vibrio fischeri, lower than longer-chain imidazolium ILs but higher than ethyl derivatives .

- Electrolyte Applications : [C₃C₁im][Tf₂N] demonstrates superior ionic conductivity (8.2 mS/cm) compared to butyl and pyrrolidinium analogues, making it promising for high-performance batteries .

Preparation Methods

Formation of the Imidazolium Cation (Quaternization)

-

- 1-methylimidazole (>99% purity)

- Propyl iodide (or propyl bromide) (≥98% purity)

Reaction:

The alkylation of 1-methylimidazole with propyl iodide results in the formation of 1-methyl-3-propylimidazolium iodide (or bromide) salt. This is a nucleophilic substitution where the nitrogen atom in the imidazole ring is alkylated by the propyl group.Conditions:

Typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference, at temperatures ranging from ambient to moderate heating (~50-80 °C), for several hours until completion.

Anion Exchange (Metathesis)

-

- 1-methyl-3-propylimidazolium iodide (or bromide)

- Lithium bis(trifluoromethylsulfonyl)imide (Li[(CF₃SO₂)₂N])

Reaction:

The halide anion (iodide or bromide) in the imidazolium salt is exchanged with the bis(trifluoromethylsulfonyl)imide anion by reacting with lithium bis(trifluoromethylsulfonyl)imide in aqueous or organic solvent media.Conditions:

The reaction is typically performed in water or dichloromethane, where the ionic liquid phase separates from the aqueous lithium halide byproduct. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.Purification:

The ionic liquid layer is separated, washed repeatedly with deionized water to remove residual lithium halides and unreacted materials, then dried under vacuum to reduce water content to ≤0.002% (Karl Fischer titration).

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Quaternization | 1-methylimidazole + propyl iodide | Inert atmosphere, 50-80 °C, several hours | 1-methyl-3-propylimidazolium iodide | Alkylation of imidazole nitrogen |

| 2. Anion Exchange | 1-methyl-3-propylimidazolium iodide + Li[(CF₃SO₂)₂N] | Room temp or mild heating, aqueous or organic solvent | This compound | Metathesis reaction, purification by washing and drying |

Notes on Industrial Scale-Up and Optimization

Reaction Optimization:

Industrial synthesis may involve optimizing solvent choice, temperature, and reaction time to maximize yield and purity. Use of continuous flow reactors can enhance scalability and reproducibility.Purity Control:

Stringent washing and drying protocols are critical to remove halide impurities and water, which affect the ionic liquid’s performance.Safety and Handling: The synthesis involves alkyl halides and lithium salts, requiring appropriate safety measures, including inert atmosphere handling and proper waste disposal.

Q & A

Q. How to reconcile conflicting thermal stability reports (>300°C vs. decomposition at 200°C)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.